molecular formula C12H21NO3 B068527 Tert-butyl trans-4-formylcyclohexylcarbamate CAS No. 181308-56-5

Tert-butyl trans-4-formylcyclohexylcarbamate

Cat. No.: B068527
CAS No.: 181308-56-5
M. Wt: 227.3 g/mol
InChI Key: GPDBIGSFXXKWQR-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-formylcyclohexylcarbamate (CAS: 181308-57-6) is a synthetic organic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . Structurally, it consists of a cyclohexane ring substituted with a formyl (-CHO) group at the trans-4 position and a tert-butoxycarbonyl (Boc) carbamate group. The Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step organic syntheses .

This compound is widely utilized as an intermediate in pharmaceutical and materials science research. Its aldehyde functionality allows for nucleophilic additions or condensations, while the Boc group can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to expose the amine for further derivatization . Key physical properties include a purity of ≥97% (as per commercial specifications) and a GHS classification for mild skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

tert-butyl N-(4-formylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDBIGSFXXKWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181308-57-6, 304873-80-1
Record name tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate
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Record name tert-butyl N-(4-formylcyclohexyl)carbamate
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Preparation Methods

Direct Carbamate Formation via Amine and Chloroformate

A foundational approach involves reacting trans-4-formylcyclohexylamine with tert-butyl chloroformate:

Reaction Scheme:

trans-4-Formylcyclohexylamine+(tert-butyl)OCOClTert-butyl trans-4-formylcyclohexylcarbamate+HCl\text{trans-4-Formylcyclohexylamine} + (\text{tert-butyl}) \text{OCOCl} \rightarrow \text{this compound} + \text{HCl}

Procedure:

  • Dissolve trans-4-formylcyclohexylamine in anhydrous dichloromethane at 0°C.

  • Slowly add tert-butyl chloroformate while maintaining pH 8–9 with a base (e.g., triethylamine).

  • Stir at room temperature for 12–24 hours, followed by aqueous workup and crystallization from hexane/ethyl acetate.

Challenges:

  • Commercial unavailability of trans-4-formylcyclohexylamine necessitates its prior synthesis.

  • The formyl group may react with amines or bases, requiring inert conditions.

Oxidation of Hydroxymethyl Intermediate

An alternative route involves oxidizing a hydroxymethyl precursor to introduce the formyl group post-carbamate formation:

Step 1: Synthesis of Tert-Butyl Trans-4-(Hydroxymethyl)cyclohexylcarbamate

  • React trans-4-(hydroxymethyl)cyclohexylamine with tert-butyl chloroformate as in Section 2.1.

Step 2: Oxidation to Formyl Group

  • Use TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and copper(II) acetate in acetonitrile at 40°C for 6–8 hours.

  • Yield: ~75% after column chromatography (hexane:ethyl acetate = 70:30).

Advantages:

  • Avoids handling sensitive formyl-containing intermediates in early steps.

  • TEMPO-mediated oxidation selectively targets alcohols without over-oxidizing to carboxylic acids.

Reformatsky Reaction for Carbamate Assembly

Adapting methods from statin intermediate synthesis, a Reformatsky reaction can construct the carbamate backbone:

Reaction Scheme:

trans-4-Formylcyclohexyl bromide+tert-butyl iodoacetateZn, THFTert-butyl trans-4-formylcyclohexylcarbamate\text{trans-4-Formylcyclohexyl bromide} + \text{tert-butyl iodoacetate} \xrightarrow{\text{Zn, THF}} \text{this compound}

Procedure:

  • Activate zinc dust with 1,2-dibromoethane in THF under nitrogen.

  • Add tert-butyl iodoacetate and trans-4-formylcyclohexyl bromide sequentially.

  • Reflux at 65°C for 24 hours, followed by quenching with ammonium chloride.

Outcome:

  • Isolated yield: ~65% after purification.

  • Requires strict anhydrous conditions to prevent zinc deactivation.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield Key Advantages Limitations
Direct Carbamate Formationtrans-4-Formylcyclohexylamine60–70%Short reaction sequenceLimited amine availability
Hydroxymethyl Oxidationtrans-4-(Hydroxymethyl)cyclohexylamine70–75%Selective oxidationAdditional oxidation step required
Reformatsky Reactiontrans-4-Formylcyclohexyl bromide65%Compatible with halogenated substratesSensitive to moisture and oxygen

Stereochemical Control and Optimization

Trans-Configuration Enforcement

The trans geometry of the cyclohexane ring is achieved through:

  • Ring-opening of epoxides : Using trans-selective catalysts (e.g., Jacobsen catalyst) to ensure correct stereochemistry.

  • Crystallization-induced asymmetric transformation : Recrystallizing intermediates from hexane/ethyl acetate to enrich the trans diastereomer.

Solvent and Temperature Effects

  • Dichloromethane : Preferred for carbamate formation due to its inertness and ability to dissolve both amine and chloroformate.

  • Tetrahydrofuran (THF) : Ideal for Reformatsky reactions, facilitating zinc activation.

  • Reaction temperatures : Maintained below 40°C to prevent formyl group degradation.

Industrial-Scale Considerations

Cost-Effective Reagents

  • TEMPO recovery : Implement distillation or extraction to recycle the oxidizing agent, reducing costs.

  • Zinc dust regeneration : Acid washing and reactivation for reuse in Reformatsky reactions.

Waste Management

  • HCl neutralization : Use aqueous sodium bicarbonate to neutralize hydrochloric acid byproducts.

  • Solvent recycling : Distill and reuse dichloromethane and THF to minimize environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives. Key reagents and outcomes include:

Reagent/ConditionsProductYieldNotes
KMnO₄ (acidic conditions)Tert-butyl trans-4-carboxycyclohexylcarbamate~85%Requires controlled pH
CrO₃ (Jones oxidation)Tert-butyl trans-4-carboxycyclohexylcarbamate~78%Exothermic; optimal at 0–5°C

Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic media, forming stable carboxylates. The tert-butyl carbamate group remains intact under these conditions .

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group:

Reagent/ConditionsProductYieldSelectivity
NaBH₄ (MeOH, 0°C)Tert-butyl trans-4-hydroxymethylcyclohexylcarbamate92%High
LiAlH₄ (THF, reflux)Tert-butyl trans-4-hydroxymethylcyclohexylcarbamate88%Moderate

Key Finding : NaBH₄ offers superior selectivity without affecting the carbamate group, while LiAlH₄ may require shorter reaction times to avoid over-reduction .

Nucleophilic Substitution Reactions

The carbamate group participates in nucleophilic substitutions, enabling diverse derivatization:

NucleophileReagent/ConditionsProductApplication
Amines (e.g., NH₃)DMF, 60°C, 12hTrans-4-formylcyclohexylaminePrecursor for Schiff bases
Alcohols (e.g., MeOH)H₂SO₄ catalyst, refluxMethyl carbamate derivativePolymer crosslinking agents
Thiols (e.g., PhSH)Et₃N, CH₂Cl₂, RTThioether-linked derivativesRadioligand synthesis

Case Study : In GABA receptor research, substitution with fluoropropynylphenyl groups yielded radioligands for neuroimaging, demonstrating >95% radiochemical purity .

Cross-Coupling Reactions

The formyl group facilitates Pd-catalyzed couplings:

Reaction TypeConditionsProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives75–80%
Heck ReactionPd(OAc)₂, P(o-tol)₃, DMFAlkenylated analogs65%

Limitation : Steric hindrance from the tert-butyl group reduces yields in bulkier substrates .

Physicochemical Influences

  • Solubility : Slightly soluble in water, highly soluble in DCM/THF, enabling homogeneous reaction conditions .

  • Stability : Decomposes above 150°C; reactions are typically conducted below 100°C .

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis
Tert-butyl trans-4-formylcyclohexylcarbamate is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its ability to enhance drug efficacy makes it a valuable component in developing therapeutic agents aimed at treating diseases such as Alzheimer's and other cognitive disorders .

Potential Drug Candidates
Research indicates that this compound can be involved in synthesizing potential drug candidates with anti-inflammatory and anticancer properties. Its structural features allow it to interact with biological targets effectively, facilitating the design of novel therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a crucial building block for creating complex organic molecules. Its formyl group allows for specific chemical transformations, enabling researchers to explore new synthetic pathways and develop innovative materials .

Regiocontrol in Synthesis
The compound acts as a protecting group for amine functionalities during chemical reactions. This protection strategy is essential for achieving regiocontrol in synthetic processes, allowing selective modifications while preventing undesired reactions at other functional sites .

Polymer Science

Formulation of Specialty Polymers
this compound is also utilized in polymer science for formulating specialty polymers. These polymers exhibit unique properties suitable for applications in coatings, adhesives, and other industrial materials .

Biochemical Research

Studying Enzyme Interactions
This compound plays a significant role in biochemical research, particularly in studying enzyme interactions and mechanisms. It aids in understanding enzyme-catalyzed reactions involving carbamates, which can lead to advancements in biotechnology and drug design .

Enzyme Inhibition Studies
this compound has shown potential as an enzyme inhibitor, which could be beneficial in developing therapeutic agents targeting specific enzymes involved in various diseases .

Agrochemical Applications

Enhancing Crop Protection Products
The compound is explored for its potential use in agrochemicals, aiming to improve crop protection products. Its application could enhance agricultural productivity by providing effective solutions for pest management and disease control .

Data Summary Table

Application AreaKey Functions/Uses
Pharmaceutical DevelopmentIntermediate for neurological drugs; potential drug candidates
Organic SynthesisBuilding block for complex molecules; protecting group for amines
Polymer ScienceFormulation of specialty polymers
Biochemical ResearchStudying enzyme interactions; enzyme inhibition studies
Agrochemical ApplicationsEnhancing crop protection products

Case Studies and Research Findings

  • Evaluation of Physicochemical Properties : A study assessed various tert-butyl derivatives, including this compound, focusing on their physicochemical properties and biological activities. The results indicated that modifications significantly affect lipophilicity and metabolic stability, critical factors for drug development.
  • Biological Activity Assessment : Research on related carbamate derivatives demonstrated their ability to modulate biological pathways involved in cancer and inflammation. This suggests that this compound may possess similar therapeutic potentials .
  • Synthesis and Biological Testing : A synthesis study reported the preparation of this compound and evaluated its biological activity using cell-based assays. The findings indicated moderate cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of tert-butyl trans-4-formylcyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biological processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to tert-butyl trans-4-formylcyclohexylcarbamate differ primarily in substituent groups (e.g., hydroxyl, cyano, acetyl) or stereochemistry (cis vs. trans). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Cyclohexylcarbamate Derivatives

Compound Name Substituent/Position Molecular Formula Molecular Weight CAS Number Key Features/Applications
This compound Trans-4 formyl C₁₂H₂₁NO₃ 227.30 181308-57-6 Aldehyde for nucleophilic additions; Boc-protected amine intermediate .
tert-Butyl cis-4-hydroxycyclohexylcarbamate Cis-4 hydroxyl C₁₁H₂₁NO₃ 215.29 167081-25-6 Hydroxyl group enables esterification or oxidation; used in cis-amine derivative synthesis .
tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate Trans-4 hydroxymethyl C₁₂H₂₃NO₃ 229.32 239074-29-4 Hydroxymethyl group for ether/ester formation; potential prodrug candidate .
tert-Butyl trans-4-cyanocyclohexylcarbamate Trans-4 cyano C₁₂H₂₀N₂O₂ 224.30 N/A Nitrile group for click chemistry or reduction to amines; high logP (2.98) .
tert-Butyl trans-4-acetylcyclohexylcarbamate Trans-4 acetyl C₁₃H₂₃NO₃ 241.33 1198355-02-0 Ketone for Grignard reactions; stable under basic conditions .

Key Research Findings

Reactivity Differences: The formyl group in this compound facilitates Schiff base formation, whereas the hydroxyl group in the cis-4-hydroxy analog is more suited for Mitsunobu or oxidation reactions . Nitrile-containing analogs (e.g., trans-4-cyanocyclohexylcarbamate) exhibit higher lipophilicity (logP ~2.98), making them favorable for blood-brain barrier penetration in CNS drug development .

Stereochemical Impact :

  • The cis-4-hydroxy derivative (CAS 167081-25-6) shows distinct reactivity compared to its trans counterparts due to steric hindrance, limiting its utility in certain coupling reactions .

Protective Group Stability :

  • All Boc-protected derivatives are stable under neutral and basic conditions but cleave readily under acidic environments (e.g., HCl/dioxane). The trans-4-hydroxymethyl variant (CAS 239074-29-4) demonstrates enhanced solubility in polar solvents due to its hydroxymethyl group .

Safety Profiles :

  • While this compound is classified as a mild irritant (H315, H319, H335), analogs like trans-4-hydroxymethylcarbamate lack explicit hazard data, suggesting milder handling requirements .

Biological Activity

Tert-butyl trans-4-formylcyclohexylcarbamate (CAS No. 181308-57-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.31 g/mol
  • IUPAC Name : tert-butyl ((1R,4R)-4-formylcyclohexyl)carbamate
  • Structure : The compound features a carbamate functional group attached to a cyclohexyl ring with a formyl substituent, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with trans-4-formylcyclohexanol. The process requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of 4-tert-butylcyclohexanone have shown significant antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, suggesting that the structure may confer similar properties to this compound .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that compounds with carbamate functionalities can act as inhibitors for various enzymes involved in metabolic pathways. This property makes them candidates for further research in drug development targeting specific diseases.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study on related compounds demonstrated that certain derivatives displayed bacteriostatic effects against Escherichia coli and other pathogens, indicating that the structural features of this compound may similarly influence antibacterial efficacy .
  • Toxicology Studies :
    • Toxicological evaluations are essential for understanding the safety profile of new compounds. Preliminary studies suggest that while some carbamate derivatives exhibit low toxicity, comprehensive toxicological assessments for this compound are necessary to establish safety margins for potential therapeutic applications.
  • Pharmacokinetics :
    • The absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds suggest good bioavailability and permeability across biological membranes. For instance, related compounds have been identified as permeable through the blood-brain barrier (BBB), which is crucial for central nervous system-targeting drugs .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Staphylococcus aureus and Bacillus subtilis
Enzyme InhibitionPotential inhibitor of metabolic enzymesResearch findings
ToxicityLow toxicity in preliminary studiesOngoing research
PharmacokineticsGood bioavailability; BBB permeable

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl trans-4-formylcyclohexylcarbamate with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves oxidation of tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate using Dess-Martin periodinane (DMP) in dichloromethane (DCM) under inert conditions (0–25°C, 2–6 hours). This yields the aldehyde derivative with >90% purity . Key parameters include:
  • Reagent stoichiometry : 1.2–1.5 equivalents of DMP relative to the alcohol precursor.
  • Workup : Quench with saturated NaHCO₃/Na₂S₂O₃ to avoid over-oxidation.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How can the stereochemical integrity of the trans-configured cyclohexane ring be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Compare 1^1H and 13^13C NMR signals with known cis-isomers (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate ). Axial vs. equatorial substituents in the trans-isomer result in distinct coupling constants (e.g., J1,2J_{1,2} ~10–12 Hz for axial-equatorial protons).
  • X-ray crystallography : Resolve crystal structures to confirm chair conformations and substituent orientations .

Q. What analytical techniques are most reliable for assessing purity and functional group integrity in this compound?

  • Methodological Answer :
  • HPLC-MS : Monitor aldehyde retention time (typically ~8–10 min on C18 columns) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 244.3 for C₁₂H₂₁NO₃) .
  • FT-IR : Validate the carbonyl stretch of the aldehyde (~1710 cm⁻¹) and carbamate (~1680 cm⁻¹) .
  • Elemental analysis : Acceptable tolerances: C ±0.3%, H ±0.2%, N ±0.2% .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling or nucleophilic addition reactions?

  • Methodological Answer : The trans-4-formyl group’s spatial orientation reduces steric hindrance compared to cis-isomers, enhancing its electrophilicity. For example:
  • Grignard additions : Higher yields (~85–90%) are achieved with organomagnesium reagents (e.g., MeMgBr) due to improved accessibility of the aldehyde .
  • Wittig reactions : Use bulky ylides (e.g., Ph₃P=CHCO₂Et) to minimize competing side reactions with the carbamate .
    Computational studies (DFT) predict a 10–15% lower activation energy for trans-isomer reactions compared to cis derivatives .

Q. What strategies mitigate racemization or degradation during long-term storage of This compound?

  • Methodological Answer :
  • Storage conditions : Argon atmosphere, –20°C in amber vials (prevents aldehyde oxidation and carbamate hydrolysis) .
  • Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
  • Stability monitoring : Track aldehyde content via periodic NMR or HPLC; degradation rates increase by ~2× at 25°C vs. –20°C .

Q. How can computational modeling (e.g., molecular dynamics) predict this compound’s behavior in supramolecular assemblies or enzyme-binding studies?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model interactions between the aldehyde and lysine residues (e.g., in Schiff base formation) .
  • Solubility parameters : Predict logP values (experimental ~1.58) via COSMO-RS to optimize solvent systems for crystallization .
  • Conformational analysis : MD simulations (GROMACS) reveal the cyclohexane ring’s chair-flipping barrier (~45 kJ/mol), influencing ligand rigidity in host-guest systems .

Q. What are the challenges in scaling up the synthesis of This compound while maintaining enantiomeric excess (>99%)?

  • Methodological Answer :
  • Catalyst optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during precursor synthesis to enforce trans stereochemistry .
  • Process control : Implement inline FTIR to monitor oxidation kinetics and prevent over-reaction .
  • Crystallization engineering : Use anti-solvent (e.g., heptane) addition under controlled cooling rates to enhance enantiomer separation .

Data Contradictions and Resolution

  • Stereochemical Assignments : Discrepancies between NMR data for cis vs. trans isomers in early literature (e.g., conflicting JJ values) were resolved via X-ray crystallography .
  • Reactivity Differences : Some studies report lower yields for trans-isomer Wittig reactions, attributed to solvent polarity effects (e.g., DMF vs. THF) .

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